molecular formula C18H12Cl4N4S2 B2924030 1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine CAS No. 863001-30-3

1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine

Cat. No. B2924030
CAS RN: 863001-30-3
M. Wt: 490.24
InChI Key: KEJJTKSDSGDVIE-UHFFFAOYSA-N
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Description

“1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine” is a chemical compound with the molecular formula C18H12Cl4N4S2 and a molecular weight of 490.24. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of “1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine” specifically are not detailed in the retrieved sources.

Scientific Research Applications

Antibacterial and Antifungal Applications

1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine derivatives have shown significant efficacy in inhibiting bacterial biofilm formation and the MurB enzyme, critical for bacterial cell wall synthesis. These compounds exhibit potent antibacterial activities against various strains, including E. coli, S. aureus, and S. mutans, surpassing the efficacy of some reference drugs like Ciprofloxacin in biofilm inhibition activities (Ahmed E. M. Mekky, S. Sanad, 2020). Additionally, some piperazine derivatives are highlighted for their antifungal properties, presenting a new avenue for the development of antifungal agents with significant activity against pathogens like Candida albicans and Aspergillus species (Hemant Suryavanshi, M. Rathore, 2017).

Anti-inflammatory Applications

Compounds containing the 1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine scaffold have been synthesized and evaluated for their anti-inflammatory activity, showing promising results in in-vitro and in-vivo models. These derivatives displayed significant membrane stabilization, suggesting their potential as therapeutic agents for inflammatory conditions (Aejaz Ahmed, K. Molvi, G. J. Khan, 2017).

Anticancer Applications

Research on piperazine derivatives, including those related to 1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine, has identified compounds with notable anticancer activities. These compounds demonstrated efficacy across various cancer cell lines, including lung, kidney, and breast cancer, highlighting their potential in cancer therapy (Kostyantyn Turov, 2020).

Drug Development and Synthesis

The versatility of 1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine in drug synthesis is evident in its use as a precursor or key intermediate in the development of various pharmacologically active compounds. These include drugs with applications in treating conditions like hypertension and diseases requiring calcium channel blockers, showcasing the compound's utility in medicinal chemistry (R. N. Shakhmaev, A. Sunagatullina, V. Zorin, 2016).

properties

IUPAC Name

4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl4N4S2/c19-9-1-3-11(21)15-13(9)23-17(27-15)25-5-7-26(8-6-25)18-24-14-10(20)2-4-12(22)16(14)28-18/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJJTKSDSGDVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC(=C3S2)Cl)Cl)C4=NC5=C(C=CC(=C5S4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine

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